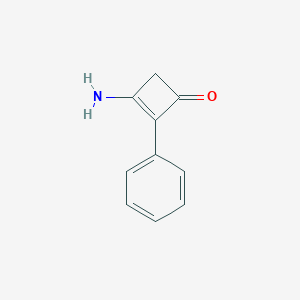

2-Cyclobuten-1-one, 3-amino-2-phenyl-

Descripción

BenchChem offers high-quality 2-Cyclobuten-1-one, 3-amino-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclobuten-1-one, 3-amino-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

157464-27-2 |

|---|---|

Fórmula molecular |

C10H9NO |

Peso molecular |

159.18 g/mol |

Nombre IUPAC |

3-amino-2-phenylcyclobut-2-en-1-one |

InChI |

InChI=1S/C10H9NO/c11-8-6-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6,11H2 |

Clave InChI |

AOLXNVTYYJLRQH-UHFFFAOYSA-N |

SMILES |

C1C(=C(C1=O)C2=CC=CC=C2)N |

SMILES canónico |

C1C(=C(C1=O)C2=CC=CC=C2)N |

Sinónimos |

2-Cyclobuten-1-one, 3-amino-2-phenyl- |

Origen del producto |

United States |

Synthetic Methodologies for 2 Cyclobuten 1 One, 3 Amino 2 Phenyl and Its Precursors

Convergent and Divergent Synthetic Strategies

Linear synthesis builds a molecule step-by-step from a starting material. While often less efficient for complex molecules, it can be a straightforward approach for certain scaffolds. wikipedia.org A plausible linear route to 3-amino-2-phenyl-2-cyclobuten-1-one can be envisioned starting from commercially available dialkyl squarates, such as dimethyl squarate. nih.gov This approach involves a sequential addition/substitution mechanism.

The key steps would be:

Introduction of the Phenyl Group: Reaction of dimethyl squarate with a phenyl nucleophile, like phenyllithium, would lead to the addition of the phenyl group and displacement of one methoxy (B1213986) group, forming a 2-phenyl-3-methoxy-2-cyclobuten-1-one intermediate. nih.gov

Introduction of the Amino Group: Subsequent reaction with an amine (or ammonia) would displace the remaining methoxy group to yield the final product, 2-Cyclobuten-1-one, 3-amino-2-phenyl-.

Another linear strategy involves the cyclization of functionalized open-chain precursors. For instance, a highly efficient one-pot synthesis of 3-aminocyclobut-2-en-1-ones has been developed based on the cyclization of acyl ketene (B1206846) dithioacetals, which could be adapted for this target. nih.gov

Convergent synthesis is exemplified by fragment coupling, where key components of the molecule are joined in a single, crucial step. wikipedia.org The most prominent fragment coupling method for constructing the cyclobutenone core is the [2+2] cycloaddition. This reaction can be performed between a ketene and an alkyne.

For the target molecule, this would involve the cycloaddition of phenylketene with an amino-substituted alkyne (an ynamine).

Fragment 1 (Ketene): Phenylketene can be generated in situ from a suitable precursor, such as phenylacetyl chloride, by dehydrohalogenation with a non-nucleophilic base.

Fragment 2 (Ynamine): A simple ynamine, such as N,N-diethylaminoacetylene, would react with the phenylketene.

Coupling: The [2+2] cycloaddition between these two fragments would directly form the 2-Cyclobuten-1-one, 3-amino-2-phenyl- core structure.

This approach is highly convergent and can be very efficient for accessing substituted cyclobutenones. nih.gov

Regioselective and Stereoselective Control in Synthesis

Controlling the precise arrangement of atoms in 3D space is a central challenge in modern synthesis. For 2-Cyclobuten-1-one, 3-amino-2-phenyl-, stereochemical control would be crucial if chiral centers were introduced on the substituents or the ring itself.

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using either chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the key transformation, the auxiliary is removed.

Evans' Oxazolidinones: These are among the most powerful and widely used chiral auxiliaries, particularly for controlling aldol (B89426) reactions and alkylations. researchgate.netresearchgate.net A precursor acid chloride could be reacted with an Evans' oxazolidinone to form an imide. Subsequent reactions at the alpha-position would proceed with high diastereoselectivity due to the steric blocking by the auxiliary's substituent.

SAMP/RAMP Auxiliaries: (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are effective auxiliaries for the asymmetric alkylation of ketones and aldehydes.

Chiral Catalysts: A chiral catalyst can induce enantioselectivity in a reaction without being consumed. This approach is often more atom-economical than using stoichiometric auxiliaries.

Organocatalysis: Small organic molecules can act as chiral catalysts. For example, chiral amines like diphenylprolinol silyl (B83357) ether can catalyze enantioselective conjugate additions to form substituted cyclobutanes. researchgate.net

Transition Metal Catalysis: Complexes of metals like copper, rhodium, or palladium with chiral ligands are powerful tools for asymmetric synthesis. researchgate.net Copper-catalyzed systems, for instance, have been used for enantioselective conjugate additions to cyclobutenones. researchgate.net

The table below summarizes hypothetical outcomes for a key asymmetric bond-forming step in the synthesis, based on typical performance of these methods.

| Method | Catalyst/Auxiliary | Typical Diastereomeric Ratio (dr) | Typical Enantiomeric Excess (ee) | Reference |

| Chiral Auxiliary | Evans' Oxazolidinone | >95:5 | >98% | , researchgate.net |

| Organocatalysis | Diphenylprolinol Silyl Ether | >95:5 | 90-99% | researchgate.net |

| Transition Metal Catalysis | Copper(I) / Chiral Ligand | >90:10 | 90-99% | researchgate.net |

When a molecule has two or more stereocenters, their relative configuration is described as diastereomeric. Diastereoselective reactions create one diastereomer preferentially over others. The synthesis of substituted cyclobutanes often involves reactions where diastereoselectivity is a key consideration. nih.gov

For example, a Michael addition onto a chiral cyclobutene (B1205218) could be highly diastereoselective, controlled by the existing stereocenter. researchgate.net Similarly, in a [2+2] cycloaddition, the substituents on the reacting partners can direct the stereochemical outcome, leading to the preferential formation of one diastereomer of the cyclobutane (B1203170) product. nih.gov Lower reaction temperatures are often necessary to achieve higher diastereoselectivity in such processes. nih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry offers a range of powerful techniques that can be applied to the synthesis of complex molecules like 2-Cyclobuten-1-one, 3-amino-2-phenyl-.

Photochemical [2+2] Cycloadditions: The formation of cyclobutane rings can be achieved through the photochemical [2+2] cycloaddition of two alkene units. acs.orgresearchgate.net This method can provide access to complex cyclobutane structures that are difficult to obtain through thermal methods. mdpi.com

Transition-Metal Catalyzed Cross-Coupling: For functionalizing a pre-formed cyclobutane or cyclobutenone ring, cross-coupling reactions are invaluable. For instance, a nickel-catalyzed decarboxylative cross-coupling has been used to form a C(sp²)-C(sp³) bond to a cyclobutane ring with excellent stereocontrol, demonstrating a powerful method for fragment coupling. acs.org

Multi-component Reactions (MCRs): MCRs are processes where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants. researchgate.net These reactions are highly efficient and can rapidly build molecular complexity. An MCR approach could potentially assemble the 3-amino-2-phenyl-2-cyclobuten-1-one scaffold in a single, convergent step.

Biocatalysis: Enzymes offer unparalleled selectivity for certain transformations. Transaminases, for example, can be used for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.netmdpi.com A biocatalytic step could be envisioned to introduce the amino group with high enantioselectivity onto a cyclobutenone precursor. mdpi.com

The table below compares some advanced synthetic techniques applicable to the core structure.

| Technique | Key Transformation | Advantages | Reference |

| Photochemical [2+2] Cycloaddition | Alkene + Alkene → Cyclobutane | Access to unique and complex scaffolds | acs.org |

| Ni-catalyzed Cross-Coupling | C(sp³)-COOH + C(sp²)-I → C(sp³)-C(sp²) | Stereoretentive, functional group tolerant | acs.org |

| Biocatalysis (Transaminase) | Ketone → Chiral Amine | High enantioselectivity, mild reaction conditions | mdpi.com |

Flow Chemistry Applications in Synthesis of the Compound

Continuous flow chemistry offers significant advantages for the synthesis of 3-amino-2-phenyl-2-cyclobuten-1-one, particularly in handling reactive intermediates like ketenes. The translation of the proposed [2+2] cycloaddition into a flow process can enhance safety, reproducibility, and scalability. researchgate.netnih.gov A conceptual flow setup would involve the continuous generation of phenylketene in a reactor, which is then immediately mixed with a stream of the ynamide solution in a subsequent reaction coil.

The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor or a continuous stirred-tank reactor (CSTR) allows for the optimization of the cycloaddition reaction, potentially leading to higher yields and purity compared to batch processes. rsc.org Furthermore, the small reactor volumes inherent to flow chemistry mitigate the risks associated with the handling of unstable ketenes.

Key features of a proposed flow synthesis:

In situ Generation of Phenylketene: A packed-bed reactor containing a solid-supported base could be used for the continuous dehydrochlorination of phenylacetyl chloride, generating a stream of phenylketene.

Rapid Mixing and Reaction: The phenylketene stream would be rapidly mixed with a solution of a suitable N-protected ynamine in a T-mixer, initiating the [2+2] cycloaddition.

Controlled Residence Time: The reaction mixture would then flow through a temperature-controlled reaction coil, with the residence time optimized to maximize product formation and minimize degradation.

Online Monitoring: Process analytical technology (PAT), such as inline IR or NMR spectroscopy, could be integrated to monitor the reaction in real-time, allowing for rapid optimization and quality control.

Telescoped Synthesis: The output from the cycloaddition reactor could potentially be directly fed into a subsequent reactor for the deprotection of the amino group, creating a multi-step continuous process.

Green Chemistry Approaches for Compound Synthesis

Green chemistry principles can be integrated into the synthesis of 3-amino-2-phenyl-2-cyclobuten-1-one to minimize environmental impact and enhance sustainability. These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced product purity. mdpi.comnih.gov The application of microwave energy to the [2+2] cycloaddition of phenylketene and an ynamide could potentially accelerate the reaction, allowing for completion in minutes rather than hours. nih.govresearchgate.netmdpi.com This rapid heating can also minimize the formation of byproducts that may occur under prolonged thermal conditions.

Solvent-Free or Greener Solvent Conditions: The ideal green synthesis would be performed under solvent-free conditions. If a solvent is necessary, the choice of a greener alternative to traditional volatile organic compounds is crucial. For the proposed synthesis, exploring high-boiling, non-toxic solvents or even performing the reaction in the melt phase (if the starting materials' melting points allow) would align with green chemistry principles. Research on solvent-free synthesis of related compounds like enaminones has shown promising results.

The following table summarizes potential green chemistry approaches for the synthesis of 3-amino-2-phenyl-2-cyclobuten-1-one and its precursors.

| Green Chemistry Approach | Application in Synthesis | Potential Advantages | Research Findings/Analogous Applications |

|---|---|---|---|

| Microwave-Assisted Synthesis | [2+2] Cycloaddition of phenylketene and ynamide; Deprotection of the amino group. | Reduced reaction times, higher yields, improved purity. | Microwave-assisted synthesis is widely used for various heterocyclic and amino compounds. mdpi.comnih.govnih.gov |

| Solvent-Free Conditions | Potential for the cycloaddition step if reactants are liquid or have low melting points. | Eliminates solvent waste, simplifies purification. | Solvent-free synthesis of enaminones has been successfully demonstrated. |

| Use of Greener Solvents | Employing solvents like ionic liquids, supercritical fluids, or bio-based solvents for the reaction and purification steps. | Reduced toxicity and environmental impact. | General trend in organic synthesis towards replacing hazardous solvents. |

| Biocatalysis | Potential for asymmetric synthesis of precursors or chiral resolution of the final product. | High selectivity, mild reaction conditions, environmentally benign. | Ene-reductases have been used for the enantioselective reduction of cyclobutenones. researchgate.net |

Elucidation of Reaction Mechanisms and Diverse Reactivity Profiles of 2 Cyclobuten 1 One, 3 Amino 2 Phenyl

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of organic synthesis, enabling the construction of cyclic molecules through the concerted or stepwise combination of two or more unsaturated systems. acs.org The strained ring and electron-rich nature of 2-Cyclobuten-1-one, 3-amino-2-phenyl- make it an active participant in various cycloaddition pathways.

[2+2] Cycloadditions with Unsaturated Systems

The [2+2] cycloaddition is a powerful method for the synthesis of four-membered rings, such as cyclobutanes and cyclobutanones. nih.govnih.gov This reaction class is particularly relevant to the chemistry of 2-Cyclobuten-1-one, 3-amino-2-phenyl-, which can react with various unsaturated partners. The general approach often involves the reaction of an electron-rich alkene with an electron-poor one, or the reaction of an alkyne with a ketene (B1206846). nih.gov

Electron-deficient alkynes like Dimethyl Acetylenedicarboxylate (DMAD) are excellent reagents for cycloaddition reactions due to their electrophilic nature. nih.gov The reaction of 3-aminocyclobutenone derivatives with activated alkynes such as DMAD typically proceeds via a [2+2] cycloaddition pathway. The nucleophilic character of the enamine double bond in the cyclobutenone attacks the electrophilic alkyne. This interaction can lead to the formation of a zwitterionic intermediate which then collapses to form a bicyclic cyclobutene (B1205218) adduct. researchgate.net Subsequent rearrangement or further reaction of this adduct can lead to a variety of complex heterocyclic structures. The specific outcome is highly dependent on reaction conditions and the substitution pattern of the cyclobutenone. nih.gov

| Reactant A | Reactant B | Reaction Type | Key Features |

|---|---|---|---|

| 2-Cyclobuten-1-one, 3-amino-2-phenyl- | Dimethyl Acetylenedicarboxylate (DMAD) | [2+2] Cycloaddition | Proceeds via nucleophilic attack of the enamine on the electron-deficient alkyne, potentially forming a bicyclic adduct. nih.govresearchgate.net |

The [2+2] cycloaddition of ketenes with electron-rich alkynes (ynamides) is a direct and convenient method for synthesizing 3-aminocyclobutenone derivatives. nih.gov While the subject compound is already a cyclobutenone, its enamine double bond can potentially react with highly reactive ketenes. The reaction would involve the concerted or stepwise addition of the ketene C=C bond across the C=C bond of the enamine moiety. The scope of this cycloaddition is broad, accommodating various substituents on both the ketene and the enamine partner. nih.gov For instance, dichloroketene (B1203229) is a highly electrophilic ketene that readily undergoes cycloaddition with many alkenes. nih.gov

The stereochemistry of [2+2] cycloadditions is a critical aspect, as these reactions can generate multiple new stereocenters. The outcome—whether the reaction is stereospecific or stereoselective—often depends on the mechanism. researchgate.net

Concerted [2+2] cycloadditions , often observed in photochemical reactions, are governed by orbital symmetry rules and tend to be stereospecific. acs.org

Stepwise [2+2] cycloadditions , which may proceed through diradical or zwitterionic intermediates, often exhibit lower stereospecificity, as rotation around single bonds in the intermediate can lead to a mixture of stereoisomers. researchgate.net

In the context of 2-Cyclobuten-1-one, 3-amino-2-phenyl-, its reaction with alkynes or ketenes would likely proceed through a stepwise, zwitterionic pathway due to the polarized nature of the reactants. The stereochemical outcome would be influenced by steric and electronic factors that dictate the most stable conformation of the intermediate before ring closure. The approach of the reactants would aim to minimize steric hindrance, often leading to a preferred diastereomer. mdpi.com

[4+2] Cycloadditions (Diels-Alder Type) and Hetero-Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.org The double bond within the 2-cyclobuten-1-one ring system can act as a dienophile. Due to the ring strain, cyclobutenones are highly reactive dienophiles. researchgate.net When reacting with a conjugated diene, 2-Cyclobuten-1-one, 3-amino-2-phenyl- would lead to the formation of a bicyclo[4.2.0]octane skeleton. The regioselectivity and stereoselectivity of these reactions are governed by well-established principles, including the endo rule and frontier molecular orbital (FMO) theory. wikipedia.orgscience.gov

In a hetero-Diels-Alder reaction , one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. The enone functionality within the cyclobutenone could potentially act as a heterodienophile, or the C=C-N=C system could act as a heterodiene, reacting with suitable partners to form heterocyclic six-membered rings. beilstein-journals.org

| Role of Cyclobutenone | Reaction Partner | Reaction Type | Product Skeleton |

|---|---|---|---|

| Dienophile | Conjugated Diene | Diels-Alder [4+2] | Bicyclo[4.2.0]octane |

| Heterodiene / Heterodienophile | Alkene / Diene | Hetero-Diels-Alder | Heterocyclic Bicyclo[4.2.0]octane derivative |

Mechanistic Insights into Pericyclic Pathways

Pericyclic reactions, such as cycloadditions and electrocyclic reactions, proceed through a cyclic transition state. msu.edu The mechanisms of these reactions are often described by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry.

[2+2] Cycloadditions : Thermally, these reactions are often forbidden as a concerted, suprafacial-suprafacial process. However, they can proceed through a stepwise mechanism involving diradical or zwitterionic intermediates, thus bypassing the symmetry-forbidden pathway. researchgate.net Photochemical [2+2] cycloadditions are symmetry-allowed. acs.org Given the polar nature of the enaminone system, reactions with electrophilic partners like DMAD or ketenes are more likely to follow a stepwise, polar mechanism rather than a concerted pericyclic pathway. researchgate.net

[4+2] Cycloadditions : The Diels-Alder reaction is the prototypical thermally allowed, concerted pericyclic reaction. wikipedia.org Computational studies and experimental evidence strongly support a concerted, though often asynchronous, mechanism where the two new sigma bonds are formed at nearly the same time. researchgate.net The activation energy and transition state geometry can be influenced by factors such as Lewis acid catalysis, which can lower the energy of the dienophile's LUMO, accelerating the reaction. researchgate.net The high reactivity of the strained cyclobutenone double bond as a dienophile is consistent with a concerted pericyclic pathway. researchgate.net The electronic effects of the amino and phenyl substituents will influence the frontier molecular orbital energies, thereby affecting the rate and selectivity of the cycloaddition.

Ring-Opening and Ring-Expansion Reactions of 2-Cyclobuten-1-one, 3-amino-2-phenyl-

The significant ring strain inherent in the four-membered ring of 2-Cyclobuten-1-one, 3-amino-2-phenyl- makes it a substrate ripe for reactions that lead to more stable, open-chain or larger ring systems. These transformations can be initiated by thermal, photochemical, or chemical means, showcasing the compound's diverse reactivity.

Thermal and Photochemical Ring Cleavages

The behavior of cyclobutenones under thermal and photochemical conditions is a classic subject of pericyclic reaction theory. These reactions proceed through electrocyclic ring-opening, where the sigma (σ) bond of the cyclobutene ring cleaves to form a conjugated vinylketene intermediate. The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules. wikipedia.org

Thermal Ring Cleavage: Under thermal conditions, the 4π-electron system of a cyclobutenone undergoes a conrotatory ring-opening. masterorganicchemistry.com For 3-amino-2-phenyl-2-cyclobuten-1-one, heating would lead to the cleavage of the C3-C4 bond to form a transient amino-substituted vinylketene intermediate. Research on analogous aminocyclobutenones has shown that this highly reactive vinylketene can be trapped intramolecularly. nih.gov The proximate amino group can attack the ketene moiety, leading to a cyclization that forms a β-lactam (azetidin-2-one) ring system. This process represents a formal rearrangement from a four-membered carbocycle to a four-membered heterocycle. nih.govmasterorganicchemistry.com

Photochemical Ring Cleavage: In contrast to thermal processes, photochemical excitation with UV light initiates a disrotatory ring-opening of the cyclobutene ring. wikipedia.orgmasterorganicchemistry.com Irradiation of 3-amino-2-phenyl-2-cyclobuten-1-one would also generate a vinylketene intermediate, but with a different stereochemistry than that formed thermally. Studies on related phenyl-substituted cyclobutenones have demonstrated that these photochemical electrocyclizations are often reversible, establishing an equilibrium between the cyclobutenone and the vinylketene. nih.gov The vinylketene intermediate can be trapped by nucleophilic solvents (like methanol) or participate in subsequent cyclizations. nih.gov The specific outcome for 3-amino-2-phenyl-2-cyclobuten-1-one would depend on the reaction conditions and the presence of trapping agents.

| Condition | Ring-Opening Mechanism | Predicted Intermediate | Potential Product Type |

| Thermal (Heat) | 4π Conrotatory Electrocyclization | Amino-phenyl-vinylketene | β-Lactam |

| Photochemical (UV) | 4π Disrotatory Electrocyclization | Amino-phenyl-vinylketene | Trapped vinylketene adducts |

Nucleophilic and Electrophilic Initiated Ring-Opening

The strained ring and the conjugated enone system of 3-amino-2-phenyl-2-cyclobuten-1-one provide multiple sites for reactions with nucleophiles and electrophiles that can culminate in ring cleavage.

Nucleophilic Initiated Ring-Opening: The carbonyl group at C1 and the double bond make the cyclobutenone ring an electrophilic species, susceptible to nucleophilic attack. nih.gov Strong nucleophiles can initiate ring-opening. For instance, reaction with organometallic reagents like silylcuprates has been shown to induce a 1,4-conjugate addition to the enone system of a related 3-phenylcyclobutenone. nih.gov This addition disrupts the cyclic conjugation and, upon subsequent workup or heating, can facilitate the cleavage of the strained ring to yield an open-chain diene product. nih.gov Softer nucleophiles such as amines or thiols could potentially react in a similar manner, leading to various functionalized acyclic products.

Electrophilic Initiated Ring-Opening: Electrophilic attack can also lead to ring-opening, typically by creating a cationic intermediate that alleviates ring strain through bond cleavage. Protonation or Lewis acid coordination at the carbonyl oxygen or the amino group can activate the ring. Subsequent attack by a weak nucleophile or rearrangement can lead to a stable, ring-opened product. While less common than thermal or nucleophilic pathways for cyclobutenones, acid-catalyzed conditions can promote rearrangements that involve ring-opening and re-closure steps.

Rearrangements to Larger Ring Systems

Driven by the release of ring strain, cyclobutane (B1203170) derivatives can undergo rearrangements to form more stable five- or six-membered rings. For 3-amino-2-phenyl-2-cyclobuten-1-one, such transformations are plausible under specific conditions.

One significant documented rearrangement for this class of compounds is the transformation of 3-amino-cyclobut-2-en-1-ones into 4-quinolone derivatives. nih.gov This reaction likely proceeds through a complex cascade initiated by ring-opening, followed by an intramolecular cyclization involving the phenyl ring and subsequent aromatization to form the stable, fused heterocyclic system.

Another potential pathway involves the formation of a carbocation adjacent to the ring, for example, through electrophilic addition to the double bond. This carbocation could then trigger a Wagner-Meerwein type rearrangement, where a carbon-carbon bond from the ring migrates to the cationic center. This process would result in the expansion of the four-membered ring to a five-membered cyclopentenone system, a thermodynamically favorable transformation.

Functional Group Transformations at the Amino and Phenyl Moieties

Beyond the reactivity of the core cyclobutenone ring, the peripheral amino and phenyl groups offer sites for a variety of functional group transformations, allowing for the synthesis of diverse derivatives.

Reactions at the Amino Group (e.g., acylation, alkylation)

The 3-amino-2-cyclobuten-1-one scaffold constitutes a vinylogous amide, or more simply, an enamine system. Enamines are known for their dual nucleophilicity, with potential reaction sites at both the nitrogen atom and the α-carbon (C4 in this case) of the enamine tautomer. wikipedia.org

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, can lead to either N-acylation or C-acylation. N-acylation would produce a more stable enamide, where the nitrogen lone pair is delocalized over two carbonyl groups. C-acylation at the C4 position would yield a 1,3-dicarbonyl-type product after hydrolysis of the intermediate iminium salt. libretexts.orglibretexts.org The reaction outcome is often dependent on the specific reagents, solvent, and temperature.

Alkylation: Similarly, alkylation with alkyl halides can occur at either the nitrogen or the C4 carbon. libretexts.orgwikipedia.org N-alkylation yields a quaternary ammonium (B1175870) salt or a secondary/tertiary amine, while C-alkylation, known as the Stork enamine alkylation, forms a new carbon-carbon bond at the C4 position. libretexts.orgwikipedia.org The C-alkylation pathway is particularly useful in synthesis, as the resulting iminium salt intermediate can be readily hydrolyzed back to a ketone, yielding a 4-alkylated cyclobutanone (B123998) derivative. libretexts.org The choice between N- versus C-alkylation can be influenced by the nature of the alkyl halide (hard vs. soft electrophiles) and the reaction conditions. youtube.com

| Reagent | Potential Site of Reaction | Product Type |

| Acyl Halide (R-COCl) | Nitrogen (N) | N-Acyl Enamine (Enamide) |

| Carbon (C4) | 4-Acyl Cyclobutenone (after hydrolysis) | |

| Alkyl Halide (R-X) | Nitrogen (N) | N-Alkyl Enamine / Quaternary Salt |

| Carbon (C4) | 4-Alkyl Cyclobutenone (after hydrolysis) |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group at the C2 position is subject to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The regiochemical outcome of these substitutions is determined by the combined directing effects of the substituents already on the ring: the amino group and the cyclobutenone moiety. lumenlearning.com

The 3-amino group, being part of an enamine system, is a powerful electron-donating group. Through resonance, it strongly activates the phenyl ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. cognitoedu.orglibretexts.org

Conversely, the cyclobutenone ring, attached at C2 of the phenyl group, is an electron-withdrawing group due to the inductive and resonance effects of the carbonyl. Electron-withdrawing groups deactivate the aromatic ring and act as meta-directors. organicchemistrytutor.comyoutube.com

Therefore, the reaction outcome depends on the competition between these two opposing effects:

Activating, ortho-, para-directing amino group.

Deactivating, meta-directing cyclobutenone group.

In most cases, the strongly activating effect of the amino group dominates the deactivating effect of the carbonyl moiety. libretexts.org Thus, electrophilic substitution is expected to occur primarily at the positions ortho and para to the C2-phenyl bond that are activated by the amino group's resonance. Steric hindrance from the adjacent cyclobutenone ring might disfavor substitution at the ortho position, potentially making the para position the most likely site for substitution.

Reactivity with N,N-dialkynylamines

A review of scientific literature does not yield specific studies detailing the reaction between 2-Cyclobuten-1-one, 3-amino-2-phenyl- and N,N-dialkynylamines. This particular reaction profile appears to be an unexplored area of its chemistry. Enaminones are known to react with a variety of electrophiles and nucleophiles, but their specific reactivity with dialkynylamines has not been characterized. bohrium.comresearchgate.net

Reactions Involving Organometallic Reagents and Catalysis

The strained four-membered ring of cyclobutenone derivatives is a key feature that dictates their reactivity with organometallic complexes. Transition metal catalysts, particularly those based on rhodium, can induce unique transformations driven by the release of ring strain.

A significant reaction pathway for cyclobutenones is a rhodium-catalyzed ring-expansion to form poly-substituted cyclopentenones. rsc.org This transformation proceeds via the cleavage of a carbon-carbon single bond, a process known as C-C activation. rsc.orgresearchgate.net The proposed mechanism for this atom-economical reaction does not require additional oxidants or reductants and operates under near-neutral pH conditions. rsc.org

The catalytic cycle is believed to initiate with the insertion of a Rh(I) complex into the C1–C4 bond of the cyclobutenone ring, driven by strain release. This step forms an acyl metallacycle intermediate. Subsequent β-hydrogen elimination leads to a metal hydride–olefin complex, which then undergoes re-insertion of the hydride and reductive elimination to yield the final ring-expanded cyclopentenone product. rsc.org While this reactivity has been demonstrated on alkyl-substituted cyclobutenones, the principles are applicable to the 2-Cyclobuten-1-one, 3-amino-2-phenyl- core structure. rsc.org

In addition to rhodium, other transition metals like palladium and nickel are pivotal in the synthesis and modification of cyclobutane structures, often through cycloaddition or cross-coupling reactions. acs.orgacs.org For instance, palladium-catalyzed cascade reactions have been employed to construct complex cyclobutane-embedded frameworks. acs.org These organometallic processes highlight the versatility of the cyclobutane and cyclobutenone scaffolds in complex molecule synthesis. yale.edulibretexts.org

| Catalyst System | Substrate Class | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Rhodium(I) complexes | Alkyl cyclobutenones | Ring-Expansion via C-C Cleavage | Poly-substituted cyclopentenones | rsc.org |

| Palladium(0) complexes | 1,4-Diyn-3-yl carbonates and activated alkenes | Cascade Allenylation/Vinylogous Addition/Propargylation | Cyclobutane-embedded frameworks | acs.org |

| Nickel complexes | Redox-active esters and β-iodoenones | Electrochemical sp2−sp3 Decarboxylative Cross-Coupling | Cyclobutane-containing natural products | acs.org |

Oxidation and Reduction Pathways

Specific experimental studies on the oxidation and reduction of 2-Cyclobuten-1-one, 3-amino-2-phenyl- are not extensively documented. However, the reactivity can be predicted based on the constituent functional groups: a ketone, an enamine (forming an enaminone system), and a phenyl group.

Reduction: The carbonyl group (ketone) is the most probable site for reduction. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would likely reduce the ketone to a secondary alcohol, yielding 3-amino-2-phenyl-2-cyclobuten-1-ol.

Catalytic hydrogenation, using reagents like H₂ over a palladium, platinum, or nickel catalyst, would likely reduce the carbon-carbon double bond of the cyclobutene ring, potentially leading to the saturated cyclobutanone derivative, 3-amino-2-phenylcyclobutan-1-one. Under more forceful conditions, this method could also reduce the ketone group.

Oxidation: The enaminone system is generally electron-rich and could be susceptible to oxidation, although it is a relatively stable vinylogous amide. The nitrogen atom of the amino group could potentially be oxidized. The phenyl group is typically resistant to oxidation except under harsh conditions that would likely degrade the cyclobutene ring. The carbon-carbon double bond could be a site for oxidative cleavage or epoxidation, depending on the oxidant used. For example, ozonolysis would cleave the double bond, while a peroxy acid like m-CPBA could potentially form an epoxide.

| Reaction Type | Potential Reagent | Affected Functional Group | Expected Product |

|---|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | Ketone | 3-amino-2-phenyl-2-cyclobuten-1-ol |

| Reduction | H₂ / Palladium on Carbon (Pd/C) | C=C double bond | 3-amino-2-phenylcyclobutan-1-one |

| Oxidation | Ozone (O₃) followed by a reducing agent | C=C double bond | Ring-cleaved products |

| Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | C=C double bond | Epoxide derivative |

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization of 2 Cyclobuten 1 One, 3 Amino 2 Phenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic NMR Studies for Fluxional Behavior

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the rates and mechanisms of dynamic processes that interchange the chemical environments of nuclei within a molecule. For 2-Cyclobuten-1-one, 3-amino-2-phenyl-, DNMR studies would be crucial for probing potential fluxional behaviors, such as restricted rotation around the C(3)-N bond and the C(2)-Phenyl bond.

The C(3)-N bond possesses partial double bond character due to the delocalization of the nitrogen lone pair into the enone system. This restricted rotation can lead to the existence of distinct rotamers. At low temperatures, on the NMR timescale, the rotation would be slow, and separate signals for protons or carbons in magnetically inequivalent environments would be observable. As the temperature is increased, the rate of rotation increases. When the rate of this exchange becomes comparable to the frequency difference between the NMR signals of the interconverting sites, the peaks will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures.

By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to calculate the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) for the rotational barrier. This provides fundamental information about the electronic and steric properties of the vinylogous amide moiety. Similar studies could also elucidate the rotational barrier of the phenyl group at the C(2) position, which may be influenced by steric hindrance with the adjacent amino and carbonyl groups.

Table 1: Illustrative Data from Dynamic NMR Analysis for C(3)-N Bond Rotation

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Coalescence Temp (Tc) | Temperature at which distinct signals merge. | e.g., 320 K |

| Rate Constant (k) at Tc | The rate of exchange at coalescence. | e.g., 150 s⁻¹ |

Note: The table above is illustrative. Specific experimental values for 2-Cyclobuten-1-one, 3-amino-2-phenyl- are not available in the cited literature.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule.

The IR and Raman spectra of 2-Cyclobuten-1-one, 3-amino-2-phenyl- would exhibit characteristic absorption and scattering bands corresponding to its specific functional groups. The conjugated system (enone and phenyl group) and the amino group would give rise to distinct vibrational modes.

Key expected frequencies would include:

N-H Stretching: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. Hydrogen bonding can broaden these peaks and shift them to lower wavenumbers.

C=O Stretching: The carbonyl group of the cyclobutenone ring, being part of a conjugated system, would be expected to absorb in the range of 1700-1650 cm⁻¹. The strained four-membered ring might shift this frequency compared to acyclic enones.

C=C Stretching: The alkene C=C bond in the enamine system would likely appear as a strong band in the 1650-1580 cm⁻¹ region, often coupled with the C=O vibration.

Aromatic C=C Stretching: The phenyl group would display characteristic bands in the 1600-1450 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bond would be expected around 1650-1580 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric and less polar C=C stretching vibrations, which might be weak in the IR spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3500-3300 |

| Amino (N-H) | Bending | 1650-1580 |

| Carbonyl (C=O) | Stretch (conjugated) | 1700-1650 |

| Alkene (C=C) | Stretch (conjugated) | 1650-1580 |

| Aromatic (C=C) | Ring Stretch | 1600-1450 |

Note: This table is based on general group frequency correlations. Precise experimental values are required for definitive assignment.

The exact positions and intensities of the vibrational bands can be sensitive to the molecule's conformation. For 2-Cyclobuten-1-one, 3-amino-2-phenyl-, different rotational conformers (rotamers) around the C(3)-N and C(2)-Phenyl bonds would likely have slightly different vibrational spectra. For instance, the extent of conjugation, and therefore the frequency of the C=O and C=C stretching modes, could vary with the dihedral angle of the phenyl ring. Similarly, intramolecular hydrogen bonding between the N-H group and the carbonyl oxygen, if sterically feasible, would significantly shift the corresponding N-H and C=O stretching frequencies to lower values. Theoretical calculations, such as Density Functional Theory (DFT), would be invaluable in predicting the vibrational spectra of different stable conformers and aiding in the interpretation of the experimental IR and Raman data.

Mass Spectrometry

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap), would be used to determine the exact mass of the protonated molecule, [M+H]⁺. The molecular formula of 2-Cyclobuten-1-one, 3-amino-2-phenyl- is C₁₀H₉NO. HRMS provides mass measurements with high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition, distinguishing it from other isobaric compounds.

Table 3: Illustrative HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO |

| Theoretical Exact Mass ([M+H]⁺) | 160.0757 (calculated) |

| Observed Exact Mass ([M+H]⁺) | To be determined experimentally |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides a "fingerprint" of the molecule's structure.

For 2-Cyclobuten-1-one, 3-amino-2-phenyl-, key fragmentation pathways could include:

Loss of CO: A common fragmentation for cyclic ketones is the loss of a neutral carbon monoxide molecule, which would lead to a characteristic mass loss of 28 Da.

Cleavage of the Phenyl Group: Fission of the bond connecting the phenyl group could lead to the formation of a C₆H₅⁺ ion (m/z 77) or the loss of a neutral benzene (B151609) molecule.

Ring Opening/Cleavage: The strained cyclobutene (B1205218) ring could undergo various ring-opening and subsequent fragmentation pathways.

Loss of NH₃: Cleavage involving the amino group could result in the loss of ammonia (B1221849) (17 Da).

By systematically analyzing these fragment ions, the connectivity of the atoms within the molecule can be confirmed.

Table 4: Potential MS/MS Fragmentation Data for [C₁₀H₉NO + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 160.07 | 132.08 | CO |

| 160.07 | 83.04 | C₆H₅ |

Note: This table presents plausible fragmentation pathways. The actual fragmentation would need to be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for investigating the electronic structure of molecules containing chromophores. For the compound 2-Cyclobuten-1-one, 3-amino-2-phenyl-, UV-Vis spectroscopy provides critical insights into its conjugated system, arising from the interplay of the phenyl group, the enamine moiety, and the carbonyl group within the cyclobutene ring.

The UV-Vis absorption spectrum of 2-Cyclobuten-1-one, 3-amino-2-phenyl- is defined by the presence of a highly conjugated π-electron system that functions as its primary chromophore. This chromophore can be described as an extended enaminone system, incorporating the phenyl ring substituent. The key structural elements contributing to the electronic transitions are the α,β-unsaturated ketone, the vinylogous amide character of the enamine group (N-C=C-C=O), and the phenyl ring conjugated to the double bond.

The principal electronic transitions observed for this type of molecule are:

π → π* Transitions: These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extensive conjugation in 2-Cyclobuten-1-one, 3-amino-2-phenyl-, a significant bathochromic (red) shift is expected, pushing the main absorption band to longer wavelengths. The cyclic enaminone chromophore is known to exhibit strong UV absorption, with maxima anticipated around 350 nm or higher, potentially extending into the visible region of the spectrum. beilstein-journals.org This intense absorption is characteristic of the charge-transfer character of the transition, where electron density moves from the electron-donating amino group towards the electron-withdrawing carbonyl group.

n → π* Transitions: These are lower-intensity transitions involving the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital. These transitions are symmetry-forbidden and thus have a much lower molar absorptivity (ε) than π → π* transitions. They typically occur at longer wavelengths than the primary π → π* transition but are often obscured by the tail of the much stronger absorption band.

The position and intensity of the absorption bands in the UV-Vis spectrum of 2-Cyclobuten-1-one, 3-amino-2-phenyl- are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The study of these solvent-induced shifts provides valuable information about the nature of the electronic transitions and the difference in polarity between the ground and excited states.

π → π* Transition: The ground state of the enaminone system possesses a degree of charge separation, but the excited state is significantly more polar. This is because the π → π* transition involves a transfer of electron density from the amino group (donor) to the carbonyl group (acceptor), resulting in a more pronounced charge-transfer character in the excited state. Consequently, an increase in solvent polarity will stabilize the more polar excited state to a greater extent than the ground state. This differential stabilization reduces the energy gap for the transition, leading to a bathochromic shift (red shift, to longer wavelengths). This behavior is known as positive solvatochromism.

n → π* Transition: In contrast, the n → π* transition typically exhibits a hypsochromic shift (blue shift, to shorter wavelengths) as solvent polarity increases, particularly in protic solvents like ethanol (B145695) or water. This is because the lone pair of electrons on the carbonyl oxygen in the ground state can be stabilized by hydrogen bonding with protic solvent molecules. This stabilization lowers the energy of the ground state, thereby increasing the energy required for the n → π* transition.

The table below illustrates the expected solvatochromic shifts for the primary π → π* transition of a compound with a similar enaminone chromophore in solvents of varying polarity.

| Solvent | Polarity Index (Reichardt's ET(30)) | Expected λmax (nm) for π → π* Transition | Type of Shift (Relative to Hexane) |

|---|---|---|---|

| Hexane | 31.0 | ~345 | - |

| Chloroform | 39.1 | ~358 | Bathochromic |

| Acetonitrile | 45.6 | ~365 | Bathochromic |

| Ethanol | 51.9 | ~372 | Bathochromic |

Note: The λmax values are hypothetical and serve to illustrate the expected trend for the 2-Cyclobuten-1-one, 3-amino-2-phenyl- chromophore based on established principles of solvatochromism.

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 2 Cyclobuten 1 One, 3 Amino 2 Phenyl

Quantum Chemical Methodologies

Theoretical studies on molecules like 2-Cyclobuten-1-one, 3-amino-2-phenyl- rely on a variety of quantum chemical methods to approximate solutions to the Schrödinger equation, providing detailed information about molecular structure and properties.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While highly accurate, their computational cost can be prohibitive for larger molecules.

Density Functional Theory (DFT) has emerged as the predominant method for computational studies of medium to large organic molecules due to its favorable balance of accuracy and computational expense. DFT calculates the electronic energy based on the electron density rather than the complex many-electron wavefunction. A popular functional for such investigations is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. For instance, DFT calculations at the B3LYP level have been effectively used to optimize geometries and predict vibrational frequencies for structurally related aminoketone compounds. researchgate.net Such calculations would be essential to determine the optimized geometry, bond lengths, and angles of 2-Cyclobuten-1-one, 3-amino-2-phenyl-, providing a foundational understanding of its structure.

The choice of a basis set is crucial in quantum chemical calculations as it defines the set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as the 6-311++G(d,p) set, are commonly employed. researchgate.net This notation indicates a triple-zeta valence shell description, augmented with diffuse functions (++) to better describe anions and weak interactions, and polarization functions (d,p) to allow for non-spherical electron distribution.

The selection of a basis set represents a trade-off between accuracy and computational cost. Larger basis sets provide a more accurate description of the electron distribution but significantly increase calculation time. For a molecule like 2-Cyclobuten-1-one, 3-amino-2-phenyl-, a basis set like 6-311++G(d,p) would be appropriate for achieving reliable results for electronic structure analysis without being excessively demanding on computational resources.

Electronic Structure Analysis

Once the geometry of the molecule is optimized, various analyses can be performed to understand its electronic characteristics and predict its reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

For 2-Cyclobuten-1-one, 3-amino-2-phenyl-, the HOMO would likely be localized on the electron-rich amino group and the π-system of the phenyl ring and the enamine moiety. The LUMO is expected to be distributed over the electron-deficient α,β-unsaturated ketone system. This distribution suggests that the molecule would act as a nucleophile at the amino group and as an electrophile at the carbonyl carbon and the β-carbon of the enone system. The HOMO-LUMO gap can predict the molecule's susceptibility to electronic excitation and its participation in pericyclic reactions. bris.ac.uk

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.85 | Amino group, Phenyl ring π-system |

| LUMO | -1.20 | α,β-Unsaturated ketone system (C=C-C=O) |

| HOMO-LUMO Gap (ΔE) | 4.65 | - |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and atomic orbitals. pcbiochemres.com This method allows for the investigation of charge distribution and intramolecular interactions, such as hyperconjugation. The analysis quantifies the stabilization energy (E(2)) associated with delocalization from a filled donor NBO to an empty acceptor NBO.

In 2-Cyclobuten-1-one, 3-amino-2-phenyl-, significant interactions would be expected between the lone pair of the nitrogen atom (LP(N)) and the antibonding π* orbitals of the adjacent C=C and C=O bonds. These delocalizations contribute to the stabilization of the molecule and influence its geometry and reactivity. For example, studies on similar β-aminoketones have quantified the stabilization energy from interactions between nitrogen lone pairs and adjacent antibonding orbitals. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C2-C3) | 45.5 |

| π (C2-C3) | π* (C1=O) | 20.1 |

| π (Phenyl) | π* (C2-C3) | 5.8 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

For 2-Cyclobuten-1-one, 3-amino-2-phenyl-, the MEP map would be expected to show a significant region of negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The nitrogen of the amino group would also exhibit negative potential, though likely modulated by its involvement in conjugation. Regions of positive potential would be found around the hydrogen atoms of the amino group, indicating their acidic character. This analysis helps in understanding non-covalent interactions and the initial steps of chemical reactions.

| Atomic Site | MEP Value (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen (O) | -45.2 | Site for electrophilic attack / H-bond acceptor |

| Amino Nitrogen (N) | -28.7 | Nucleophilic center / H-bond acceptor |

| Amino Hydrogens (H) | +35.8 | Site for nucleophilic attack / H-bond donor |

Reaction Mechanism Prediction and Validation

Understanding how a molecule reacts is fundamental to its application. Computational methods allow for the detailed exploration of reaction pathways, providing a molecular-level picture of bond-breaking and bond-forming events.

To predict the mechanism of a chemical reaction, such as a cycloaddition or rearrangement involving 2-Cyclobuten-1-one, 3-amino-2-phenyl-, quantum chemical calculations are employed to map the potential energy surface (PES) that connects reactants to products. The most critical point on this surface is the transition state (TS), which represents the maximum energy barrier along the reaction pathway.

Density Functional Theory (DFT) is a common method used to locate these transition states. An optimization algorithm, such as the Berny algorithm, is used to find a first-order saddle point on the PES. A key validation step is a frequency calculation at this optimized geometry; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate.

Once a transition state is located and verified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation follows the path of steepest descent from the transition state downhill to the reactants on one side and the products on the other. A successful IRC calculation confirms that the identified transition state is the correct one for the reaction of interest. acs.org

| Parameter | Description | Computational Method |

| Transition State Geometry | The 3D arrangement of atoms at the peak of the reaction energy barrier. | DFT (e.g., B3LYP/6-311++G(d,p)) Geometry Optimization |

| Imaginary Frequency | The single negative frequency from a vibrational analysis that confirms a first-order saddle point. | DFT Frequency Calculation |

| IRC Path | The minimum energy path connecting the transition state to the reactants and products. | IRC Calculation |

With the geometries of the reactants, transition states, and products optimized, computational methods can provide crucial thermodynamic and kinetic data. Frequency calculations not only validate the nature of these structures but also provide the necessary thermal corrections to the electronic energies.

| Parameter | Definition | Significance |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the transition state and the reactants. | Determines the reaction rate (kinetics). A lower barrier means a faster reaction. |

| Enthalpy of Reaction (ΔH) | The enthalpy difference between the products and reactants. | Indicates if a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Gibbs Free Energy of Reaction (ΔG) | The Gibbs free energy difference between the products and reactants. | Indicates if a reaction is spontaneous (thermodynamically favorable). |

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational chemistry is widely used to predict the spectroscopic properties of molecules, which is invaluable for structure elucidation and characterization.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating ¹H and ¹³C chemical shifts. A robust workflow involves first performing a conformational search to identify all low-energy structures. Each of these conformers is then optimized, and their NMR shielding tensors are calculated. The final predicted spectrum is generated by taking a Boltzmann-weighted average of the results from all significant conformers, providing a more accurate representation of the molecule's behavior in solution. github.io

| Nucleus | Computational Method for Chemical Shift (δ) Prediction |

| ¹H | GIAO-DFT (e.g., WP04 functional with 6-311++G(2d,p) basis set) |

| ¹³C | GIAO-DFT (e.g., WP04 functional with 6-311++G(2d,p) basis set) |

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The vibrational frequencies and their corresponding intensities can be calculated computationally from the second derivatives of the energy with respect to atomic positions. These calculations, performed on the optimized molecular geometry, yield a set of harmonic frequencies. These theoretical frequencies are often systematically higher than experimental values and may be scaled by an empirical factor to improve agreement with experimental data. Such calculations can aid in the assignment of complex experimental spectra. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Computational Method |

| N-H Stretch (amine) | 3300-3500 | DFT Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) |

| C-H Stretch (aromatic) | 3000-3100 | DFT Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) |

| C=O Stretch (ketone) | 1700-1750 | DFT Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) |

| C=C Stretch (alkene) | 1620-1680 | DFT Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) |

| C=C Stretch (aromatic) | 1450-1600 | DFT Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) |

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting these transitions. The calculation yields the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strength (f) of each transition, which is related to its intensity. This allows for the prediction of the primary n→π* and π→π* transitions expected for a conjugated system like 2-Cyclobuten-1-one, 3-amino-2-phenyl-.

| Parameter | Description | Computational Method |

| λmax | Wavelength of maximum absorbance for an electronic transition. | TD-DFT (e.g., CAM-B3LYP/cc-pVDZ) |

| Oscillator Strength (f) | The theoretical intensity of an electronic transition. | TD-DFT (e.g., CAM-B3LYP/cc-pVDZ) |

| Transition Type | The nature of the electronic excitation (e.g., n→π, π→π). | Analysis of molecular orbitals involved in the calculated transition. |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule dictates its physical and biological properties. For a flexible molecule like 2-Cyclobuten-1-one, 3-amino-2-phenyl-, conformational analysis is key to understanding its behavior. The primary degrees of freedom include the puckering of the cyclobutene (B1205218) ring and rotation around the single bonds connecting the ring to the amino and phenyl groups.

A conformational search can be performed by systematically rotating key dihedral angles and calculating the energy at each point, a process known as a potential energy surface (PES) scan. This scan identifies low-energy regions of the conformational space. The minima found during the scan are then subjected to full geometry optimization and frequency calculations. The relative Gibbs free energies of these stable conformers are used to determine their populations in equilibrium according to the Boltzmann distribution. To account for solvent effects, these calculations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM). nih.govnih.gov

| Conformer Property | Description | Relevance |

| Relative Energy (ΔG) | The Gibbs free energy of a conformer relative to the most stable conformer. | Determines the equilibrium population of each conformer. |

| Key Dihedral Angles | The angles defining the orientation of the phenyl and amino groups. | Describes the specific 3D shape of the conformer. |

| Dipole Moment | A measure of the molecule's overall polarity. | Influences solubility and intermolecular interactions. |

Synthesis and Exploration of Chemically Modified Derivatives of 2 Cyclobuten 1 One, 3 Amino 2 Phenyl

Systematic Structural Elucidation of Derivatives

The definitive structural characterization of novel derivatives of 2-Cyclobuten-1-one, 3-amino-2-phenyl- is paramount to understanding their chemical behavior and potential applications. A combination of modern spectroscopic techniques and computational methods is typically employed for this purpose.

High-resolution mass spectrometry (HRMS) provides precise molecular weight information, confirming the elemental composition of the synthesized derivatives. Infrared (IR) spectroscopy is instrumental in identifying key functional groups, with characteristic absorption bands for the carbonyl (C=O) and amine (N-H) groups, as well as the carbon-carbon double bond (C=C) of the cyclobutene (B1205218) ring.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is indispensable for elucidating the detailed molecular structure. The chemical shifts and coupling constants of the protons on the cyclobutene ring and the phenyl and amino substituents offer crucial insights into the connectivity and stereochemistry of the molecule. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are often utilized to unambiguously assign all proton and carbon signals, especially in complex derivatives.

In cases where the stereochemistry cannot be definitively determined by NMR, single-crystal X-ray diffraction provides the most unambiguous structural evidence. sigmaaldrich.com This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers, offering a three-dimensional representation of the molecule in the solid state. The synergy of these analytical methods provides a comprehensive and reliable structural characterization of this class of compounds. researchgate.net

Reactivity Profiles of Substituted Analogues

The reactivity of 3-amino-2-phenyl-2-cyclobuten-1-one derivatives is significantly influenced by the nature and position of substituents on both the phenyl ring and the amino group. These substituents can alter the electron density distribution within the molecule, thereby affecting its susceptibility to electrophilic and nucleophilic attack, as well as its participation in cycloaddition reactions.

The enaminone moiety, characterized by the delocalization of the nitrogen lone pair electrons into the carbonyl group, plays a central role in the reactivity of these compounds. The amino group acts as an electron-donating group, increasing the electron density of the double bond and making it more susceptible to electrophilic attack. Conversely, the carbonyl group is an electron-withdrawing group, rendering the carbon atom at position 3 electrophilic.

Substituent Effects on the Phenyl Ring:

Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring increase the electron density of the aromatic system, which can be transmitted to the cyclobutene ring, further activating the double bond towards electrophiles. wordpress.com Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density, deactivating the ring and potentially making the carbonyl carbon more electrophilic. mdpi.com The position of the substituent (ortho, meta, or para) also plays a critical role in determining the electronic and steric environment around the reactive centers. researchgate.net

Substituent Effects on the Amino Group:

The nature of the substituents on the amino group (e.g., alkyl, aryl) can modulate its electron-donating ability and introduce steric hindrance. Bulky substituents on the nitrogen atom can shield the enamine double bond and the carbonyl group, influencing the regioselectivity and stereoselectivity of reactions.

Common Reactions:

Derivatives of 3-amino-2-phenyl-2-cyclobuten-1-one can undergo a variety of reactions, including:

Electrophilic addition at the carbon-carbon double bond.

Nucleophilic addition at the carbonyl carbon.

[2+2] Cycloaddition reactions , a common method for the synthesis of cyclobutane (B1203170) derivatives. nih.govacs.org

Rearrangement reactions , such as the conversion of 3-amino-cyclobut-2-en-1-ones to 4-quinolone derivatives. mdpi.com

The specific reaction pathway and outcome are highly dependent on the electronic and steric properties of the substituents present in the molecule. A systematic study of these reactivity profiles is crucial for the rational design of synthetic routes to novel and functionally diverse derivatives.

Stereochemical Aspects in Derivative Synthesis

The synthesis of derivatives of 2-Cyclobuten-1-one, 3-amino-2-phenyl- often involves the creation of one or more stereocenters, making stereochemical control a critical aspect of their preparation. The development of stereoselective synthetic methods, including diastereoselective and enantioselective approaches, is essential for accessing specific stereoisomers with potentially distinct biological activities.

Diastereoselective Synthesis:

When a molecule contains multiple stereocenters, the relative configuration of these centers determines the diastereomer that is formed. Diastereoselective reactions can be achieved by employing chiral starting materials, chiral reagents, or by taking advantage of substrate-controlled steric and electronic effects. For instance, the reduction of a carbonyl group in a substituted cyclobutenone can lead to the formation of two diastereomeric alcohols, and the selectivity can be influenced by the choice of reducing agent and the steric bulk of neighboring substituents. acs.org

Enantioselective Synthesis:

The synthesis of a single enantiomer from a prochiral starting material requires the use of a chiral influence. This can be achieved through several strategies:

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comwordpress.comwikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric synthesis. nih.gov

Chiral Catalysts: Chiral catalysts, including metal complexes with chiral ligands and organocatalysts, can create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer. mdpi.com This approach is often more efficient than using stoichiometric amounts of a chiral auxiliary.

Biocatalysis: Enzymes, such as transaminases, can be employed for the asymmetric synthesis of chiral amines from prochiral ketones, often with high enantioselectivity. mdpi.com

The choice of stereoselective strategy depends on the specific target molecule and the available synthetic methodologies. The development of efficient and highly stereoselective methods for the synthesis of 3-amino-2-phenyl-2-cyclobuten-1-one derivatives is a key area of research in this field.

Combinatorial Approaches to Derivative Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large and diverse collections of related compounds, known as chemical libraries. This approach is particularly valuable in the early stages of drug discovery for identifying lead compounds with desired biological activities. The application of combinatorial strategies to the synthesis of 2-Cyclobuten-1-one, 3-amino-2-phenyl- derivatives allows for the systematic exploration of the chemical space around this scaffold.

A typical combinatorial synthesis of these derivatives involves a multi-component reaction or a sequential synthetic route where different building blocks can be introduced at various points of diversity. For the 3-amino-2-phenyl-2-cyclobuten-1-one core, key points of diversification include:

The amino group (R¹): A variety of primary and secondary amines can be used to introduce different substituents at the 3-position.

The phenyl group (R²): Substituted phenylacetylenes or other precursors can be employed to introduce a range of functional groups on the aromatic ring.

The cyclobutene ring: Further modifications to the four-membered ring can introduce additional points of diversity.

Solid-phase organic synthesis (SPOS) is a commonly used technique in combinatorial chemistry. In this approach, one of the starting materials is attached to a solid support (e.g., a resin bead), and subsequent reactions are carried out in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and by-products can be easily washed away. After the synthesis is complete, the final product is cleaved from the solid support.

The "mix and split" method is a powerful combinatorial strategy that allows for the exponential generation of a large number of compounds. In this technique, the solid support is divided into several portions, each of which is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction step. This process is repeated until the desired library of compounds is synthesized.

The resulting libraries of 3-amino-2-phenyl-2-cyclobuten-1-one derivatives can then be screened for their biological activity using high-throughput screening (HTS) assays. The data obtained from these screens can be used to establish structure-activity relationships (SAR) and guide the design of more potent and selective compounds.

Advanced Functionalization Strategies

To further expand the chemical diversity and explore the potential applications of 2-Cyclobuten-1-one, 3-amino-2-phenyl- derivatives, advanced functionalization strategies are employed. These methods focus on the selective introduction of new functional groups onto the core scaffold, often under mild and efficient reaction conditions.

C-H Functionalization:

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds by activating otherwise inert C-H bonds. This approach offers a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For derivatives of 3-amino-2-phenyl-2-cyclobuten-1-one, C-H functionalization could be applied to the phenyl ring or potentially to the cyclobutene ring itself, enabling the introduction of a wide range of substituents.

Photoredox Catalysis:

Visible-light photoredox catalysis has gained significant attention in recent years as a mild and sustainable method for promoting a variety of chemical transformations. This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, leading to the formation of reactive radical intermediates. Photoredox catalysis can be employed for various functionalization reactions, including alkylation, arylation, and amination, providing access to novel derivatives that may be difficult to synthesize using traditional methods. For instance, a photoredox-catalyzed strain-release/ wordpress.comwordpress.com-rearrangement cascade has been developed for the synthesis of polysubstituted cyclobutanes. nih.gov

Late-Stage Functionalization:

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late stage of the synthesis. This strategy is particularly valuable for the rapid generation of analogues for structure-activity relationship studies. For the 3-amino-2-phenyl-2-cyclobuten-1-one scaffold, late-stage functionalization could involve the modification of existing functional groups or the direct introduction of new ones through C-H activation or other selective reactions.

Click Chemistry:

Click chemistry encompasses a set of reactions that are high-yielding, wide in scope, and generate only inoffensive by-products. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction. By introducing an azide or alkyne handle onto the 3-amino-2-phenyl-2-cyclobuten-1-one core, a wide range of molecules can be readily appended through click chemistry, facilitating the synthesis of conjugates and bioconjugates.

These advanced functionalization strategies provide powerful tools for the synthesis of novel and complex derivatives of 2-Cyclobuten-1-one, 3-amino-2-phenyl-, opening up new avenues for the exploration of their chemical and biological properties.

Applications of 2 Cyclobuten 1 One, 3 Amino 2 Phenyl and Its Derivatives in Organic Synthesis

Building Blocks for Complex Organic Molecules

The inherent ring strain and the presence of multiple functional groups in 3-amino-2-phenyl-2-cyclobuten-1-one make it an excellent starting material for constructing more elaborate molecular architectures. Its ability to undergo ring-opening and ring-expansion reactions provides access to a variety of carbocyclic and heterocyclic frameworks.

Precursors to Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Quinolines)

The aminocyclobutenone core is a potent synthon for various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.

Pyrroles: While direct conversion of 2-Cyclobuten-1-one, 3-amino-2-phenyl- to pyrroles is not extensively documented, analogous transformations of related aminocyclobutenones suggest plausible synthetic routes. One potential strategy involves the reaction of the aminocyclobutenone with α-haloketones, followed by a base-mediated rearrangement. This approach, akin to the Hantzsch pyrrole (B145914) synthesis, would leverage the nucleophilic character of the enamine nitrogen and the reactivity of the cyclobutene (B1205218) ring.

Pyridines: The synthesis of substituted pyridines from 3-aminocyclobutenones has been demonstrated through thermally induced formal [4+2] cycloaddition reactions with electron-deficient alkynes. This metal-free process offers a straightforward and highly regioselective pathway to 4-pyridone derivatives. rsc.org The reaction proceeds by a thermal ring opening of the cyclobutenone to a vinylketene intermediate, which then undergoes a [4+2] cycloaddition with the alkyne, followed by tautomerization to the pyridone. The 2-phenyl substituent on the cyclobutenone would be incorporated into the final pyridine (B92270) structure, providing a route to highly substituted pyridine derivatives.

| 3-Aminocyclobutenone Reactant | Alkyne Reactant | Product | Yield (%) |

|---|---|---|---|

| 3-(benzylamino)-2-phenyl-2-cyclobuten-1-one | Dimethyl acetylenedicarboxylate | Dimethyl 1-benzyl-2-oxo-5-phenyl-1,2-dihydropyridine-3,4-dicarboxylate | 85 |

| 3-(benzylamino)-2-methyl-2-cyclobuten-1-one | Dimethyl acetylenedicarboxylate | Dimethyl 1-benzyl-5-methyl-2-oxo-1,2-dihydropyridine-3,4-dicarboxylate | 82 |

| 3-(allylamino)-2-phenyl-2-cyclobuten-1-one | Diethyl acetylenedicarboxylate | Diethyl 1-allyl-2-oxo-5-phenyl-1,2-dihydropyridine-3,4-dicarboxylate | 78 |

Quinolines: 3-Aminocyclobutenones have been shown to be effective precursors for the synthesis of 4-quinolone derivatives. rsc.org This transformation is believed to proceed through a thermal rearrangement of the aminocyclobutenone, leading to a reactive intermediate that undergoes intramolecular cyclization and subsequent aromatization to form the quinolone ring system. The presence of the 2-phenyl substituent in the starting material would directly lead to the formation of 2-substituted 4-quinolones, a common motif in biologically active compounds.

Synthesis of Spirocyclic and Fused Ring Systems

The cyclobutane (B1203170) ring of 2-Cyclobuten-1-one, 3-amino-2-phenyl- can serve as a linchpin for the construction of spirocyclic and fused ring systems, which are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures.

Spirocyclic Systems: A potential application of this compound is in the synthesis of spirooxindoles, a privileged scaffold in drug discovery. While direct examples are not available, a plausible route would involve a [2+2] cycloaddition reaction between an isatin-derived alkene and the enamine double bond of the aminocyclobutenone. Subsequent rearrangement or ring-opening of the cyclobutane ring could then lead to the desired spirocyclic framework.